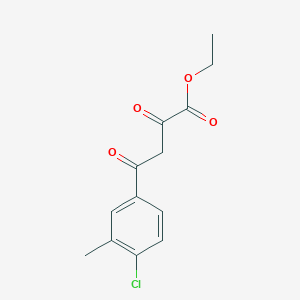
1,1-Dibromo-1-chloro-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-1-chloro-2-propanone is an organic compound that belongs to the class of alpha-chloroketones. These compounds are characterized by the presence of a chlorine atom attached to the alpha carbon atom relative to the carbonyl group (C=O). This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-1-chloro-2-propanone can be synthesized through the halogenation of 2-propanone (acetone). The process involves the addition of bromine and chlorine to the carbonyl compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized to maximize yield and purity while minimizing by-products. The reaction mixture is carefully monitored, and the product is purified through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-1-chloro-2-propanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include substituted ketones and alcohols.
Reduction: Products include alcohols and alkanes.
Oxidation: Products include carboxylic acids and esters.
Scientific Research Applications
1,1-Dibromo-1-chloro-2-propanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studying the effects of halogenated compounds on biological systems.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-1-chloro-2-propanone involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibromo-2-propanone
- 1,1-Dichloro-2-propanone
- 1,3-Dibromo-2-propanone
Comparison
1,1-Dibromo-1-chloro-2-propanone is unique due to the presence of both bromine and chlorine atoms on the same carbon atom. This dual halogenation imparts distinct reactivity and chemical properties compared to similar compounds that contain only bromine or chlorine atoms .
Properties
CAS No. |
30957-55-2 |
|---|---|
Molecular Formula |
C3H3Br2ClO |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1,1-dibromo-1-chloropropan-2-one |
InChI |
InChI=1S/C3H3Br2ClO/c1-2(7)3(4,5)6/h1H3 |
InChI Key |
DKJGWIKRAGVVKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(Cl)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)











